N-2-adamantyl-3,4,5-triethoxybenzamide
Description
N-2-adamantyl-3,4,5-triethoxybenzamide is a benzamide derivative featuring an adamantyl group directly attached to the nitrogen atom of the benzamide core. The adamantyl moiety confers high lipophilicity and metabolic stability, while the triethoxy substituents on the benzene ring enhance solubility and bioavailability .
Properties
IUPAC Name |
N-(2-adamantyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-4-26-19-12-18(13-20(27-5-2)22(19)28-6-3)23(25)24-21-16-8-14-7-15(10-16)11-17(21)9-14/h12-17,21H,4-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBTDGKIJCKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Adamantyl-Containing Derivatives
Adamantyl groups are widely used to improve stability and binding affinity. Notable examples include:
| Compound Name | Key Features | Bioactivity/Properties | Reference |
|---|---|---|---|
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | Thiadiazole-linked adamantyl; triethoxybenzamide | Enhanced solubility, antimicrobial/antiviral activity | |
| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide | Fluorobenzamide substituent; benzyl group | Increased potency in target binding | |
| N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide | Methoxyadamantyl; trifluoromethyl group | Improved stability and lipophilicity |
Key Differences :
- Linker Type : The thiadiazole ring in compounds introduces a heterocyclic spacer, altering electronic properties compared to the direct N-adamantyl linkage in the target compound.
- Substituent Effects : Fluorine () and trifluoromethyl () groups enhance electronegativity and metabolic resistance, whereas triethoxy groups () prioritize solubility.
Benzamide Analogs with Varied Substituents
Modifications to the benzamide core significantly impact bioactivity:
Key Differences :
- Polarity : Trimethoxy () vs. triethoxy groups alter solubility and membrane permeability.
- Heterocyclic Moieties: Thiophene () and tetrahydroquinoline () introduce distinct electronic and steric effects, influencing target selectivity.
Thiadiazole-Linked Compounds
Thiadiazole rings are common in bioactive compounds:
| Compound Name | Structure | Bioactivity | Reference |
|---|---|---|---|
| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide | Simple benzamide; no triethoxy | Moderate antimicrobial activity | |
| N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Ethylamine substituent | Anticancer potential |
Key Differences :
- The triethoxybenzamide moiety in the target compound provides superior solubility and bioavailability compared to simpler benzamide analogs ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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